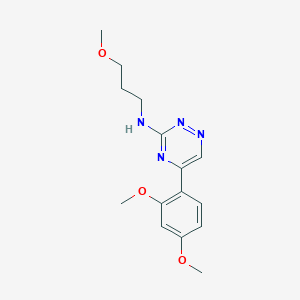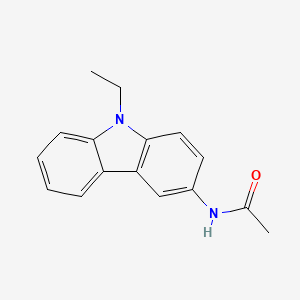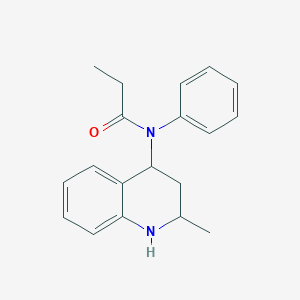![molecular formula C19H16O7 B4971281 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid, also known as Meclofenoxate, is a nootropic drug that has been studied for its potential cognitive-enhancing effects. Meclofenoxate is a prodrug of dimethylaminoethanol (DMAE), which is a precursor to the neurotransmitter acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention.
Mechanism of Action
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide is a prodrug of DMAE, which is a precursor to acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide increases the levels of DMAE in the brain, which can lead to increased levels of acetylcholine. This can enhance cognitive function by improving memory, learning, and attention.
Biochemical and Physiological Effects:
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to increase the levels of DMAE in the brain, which can lead to increased levels of acetylcholine. Acetylcholine is involved in many cognitive processes, including memory, learning, and attention. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has also been shown to increase the levels of phosphatidylcholine, which is a component of cell membranes and is involved in cell signaling.
Advantages and Limitations for Lab Experiments
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been studied extensively in animal models and in human studies. It has been shown to be safe and well-tolerated in humans. However, there are limitations to using 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide in lab experiments. It can be difficult to control for individual differences in response to the drug, and there may be variability in the dose-response relationship.
Future Directions
There are many potential future directions for research on 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to have neuroprotective effects in animal models, and it may be able to slow the progression of these diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been shown to improve memory and learning in animal models and in human studies, and it may be able to enhance cognitive function in healthy individuals as well.
Synthesis Methods
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-one. This intermediate is then reacted with chloroacetic acid to form 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid.
Scientific Research Applications
2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has been studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and in human studies. 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acide has also been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-11(19(21)22)25-14-7-8-15-16(9-14)24-10-17(18(15)20)26-13-5-3-12(23-2)4-6-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKROEXOBAPZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)

![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)

![N-(3-isoxazolylmethyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4971271.png)
![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4971311.png)